Regioisomeric Purity vs. 4-Chloro and Backbone Analogs
The target compound possesses the 4-amino-3-chloro regioisomeric arrangement on the phenyl ring. The closest cataloged analog, 3-amino-3-[N-(4-chlorophenyl)carbamoyl]propanoic acid (CID 4447345, CAS 39773-45-0), places the amino group on the succinamic acid backbone and carries only a 4-chloro substituent on the phenyl ring, generating a positional isomer with an identical molecular formula (C₁₀H₁₁ClN₂O₃, MW 242.66 g/mol) but divergent connectivity [1]. No commercial source lists the alternative 3-amino-4-chloro regioisomer as a separable, characterized entity, making the target compound the sole readily available variant with this specific substitution pattern .
| Evidence Dimension | Phenyl ring substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 4-NH₂, 3-Cl on phenyl ring; amino group absent on succinamic backbone |
| Comparator Or Baseline | CID 4447345 (CAS 39773-45-0): 4-Cl only on phenyl ring; amino group on backbone alpha-carbon |
| Quantified Difference | Positional isomer; identical molecular formula but different connectivity. Target has HBD count 3, HBA count 4, tPSA 92.4 Ų vs. comparator HBD 3, HBA 4, tPSA 92.4 Ų—computed topological descriptors alone do not distinguish them, necessitating NMR or chromatographic verification for procurement [1]. |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI, and SMILES comparison per PubChem Compound Database |
Why This Matters
For synthetic chemists executing a published route that specifies a 4-amino-3-chlorophenyl intermediate, procurement of the backbone-amino regioisomer will produce a different reactive intermediate and may yield undesired products, requiring structural identity verification via ¹H NMR or HPLC retention time comparison.
- [1] PubChem. CID 802008 (target) vs. CID 4447345 (comparator). U.S. National Library of Medicine, NCBI. View Source
